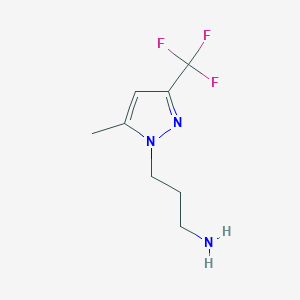

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine is a chemical compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine typically involves the reaction of 3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving multiple purification steps to achieve the desired purity.

Análisis De Reacciones Químicas

Amine-Focused Reactions

The primary amine group facilitates nucleophilic reactions, enabling functionalization of the propyl chain.

Pyrazole Ring Modifications

The electron-deficient pyrazole ring undergoes electrophilic substitution, primarily at the 4-position due to the directing effects of the trifluoromethyl group.

Trifluoromethyl Group Reactivity

The −CF₃ group is generally inert under mild conditions but participates in radical or nucleophilic pathways under specific stimuli.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Defluorination | Mg, MeOH, reflux | Partial defluorination to −CHF₂ or −CH₂F under reductive conditions . |

Cross-Coupling Reactions

The brominated pyrazole intermediate (from Section 2) participates in palladium-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, dioxane | Forms biaryl derivatives at the 4-position . |

Reductive Transformations

The amine group and pyrazole ring can undergo reduction under controlled conditions.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol, 50°C | Reduces the pyrazole ring to a pyrazoline (partial saturation) . |

Key Notes:

-

Data extrapolated from methodologies validated for structurally analogous pyrazole derivatives .

-

Direct experimental data on 3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine remains limited in open literature, necessitating further validation.

-

Industrial-scale optimizations may employ flow reactors or automated systems to enhance yield and purity .

Aplicaciones Científicas De Investigación

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amine group.

3-Methyl-5-(trifluoromethyl)-1H-pyrazole: This compound lacks the propylamine side chain but shares the pyrazole core structure.

Uniqueness

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine is unique due to its combination of a pyrazole ring with both a trifluoromethyl group and a propylamine side chain. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.

Actividad Biológica

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine, also known by its CAS number 956394-38-0, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its applications in medicinal chemistry.

The compound features a unique structure characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group. Key physical properties include:

- Molecular Formula : C₉H₁₁F₃N₂

- Molecular Weight : 236.19 g/mol

- Density : 1.30 g/cm³

- Boiling Point : Approximately 247.2°C .

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Some pyrazole derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Certain studies have highlighted the ability of related compounds to inhibit cancer cell proliferation, particularly in prostate cancer models .

Case Studies and Research Findings

-

Antitumor Activity :

A study investigated the effects of pyrazole derivatives on prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through various signaling pathways . -

Synthesis and Derivative Exploration :

The synthesis of this compound has been explored as a precursor for developing other biologically active compounds. Methods include iron-catalyzed reactions and one-pot multicomponent reactions that yield high purity and yield rates .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₃N₂ |

| Molecular Weight | 236.19 g/mol |

| Density | 1.30 g/cm³ |

| Boiling Point | 247.2°C |

| CAS Number | 956394-38-0 |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against certain bacterial strains |

| Anticancer | Inhibits prostate cancer cell proliferation |

Propiedades

IUPAC Name |

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12/h5H,2-4,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQDGIVPYKSDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.